Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound has been found to have neuroprotective and anti-neuroinflammatory properties . It interacts with active residues of ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular stress responses and immune responses, respectively .
Mode of Action
The compound exhibits its neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound’s mechanism of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . ER stress and the NF-kB pathway are involved in the regulation of immune response and inflammation, while apoptosis is a form of programmed cell death.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity by reducing the expression of certain markers in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to interact with various enzymes and proteins . For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The compound’s interaction with CDK2 suggests that it may play a role in modulating cell cycle progression .
Cellular Effects
In cellular studies, this compound has been found to exert significant effects on various types of cells . For example, it has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its interaction with CDK2 . By inhibiting CDK2, the compound may affect cell cycle progression and induce apoptosis within cells
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings appear to be time-dependent . Over time, the compound has been observed to exert significant inhibitory effects on cell growth
Properties
IUPAC Name |
methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-4-13-14(16(22)23-3)15(21-17(20-13)18-10-19-21)11-6-8-12(9-7-11)24-5-2/h6-10,15H,4-5H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMGCVXZGFHVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OCC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.